Bienvenue dans la boutique en ligne BenchChem!

4-Benzylmorpholine-2-carbaldehyde

CYP2A13 lung cancer chemoprevention cytochrome P450

4-Benzylmorpholine-2-carbaldehyde (CAS 133243-99-9; molecular formula C₁₂H₁₅NO₂; MW 205.25) is a heterocyclic building block that uniquely combines an N‑benzyl‑protected morpholine ring with a reactive C2‑aldehyde group. This dual functionality enables sequential, chemoselective transformations that are inaccessible with either the parent morpholine, simple 4‑benzylmorpholine, or the corresponding carboxylic acid.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 133243-99-9
Cat. No. B591162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylmorpholine-2-carbaldehyde
CAS133243-99-9
Synonyms4-BENZYL-MORPHOLINE-2-CARBALDEHYDE
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)C=O
InChIInChI=1S/C12H15NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
InChIKeyMFMQDDHBWDYTLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylmorpholine-2-carbaldehyde (CAS 133243-99-9) – A Dual-Functional Morpholine Scaffold for Accelerated Medicinal Chemistry and Selective CYP2A13 Probe Development


4-Benzylmorpholine-2-carbaldehyde (CAS 133243-99-9; molecular formula C₁₂H₁₅NO₂; MW 205.25) is a heterocyclic building block that uniquely combines an N‑benzyl‑protected morpholine ring with a reactive C2‑aldehyde group . This dual functionality enables sequential, chemoselective transformations that are inaccessible with either the parent morpholine, simple 4‑benzylmorpholine, or the corresponding carboxylic acid. The compound is expressly cited as a key intermediate in patents covering CCR2 antagonists (WO2008/145681 A2) and prokineticin receptor antagonists (US20090306076A1) [1][2]. The 4‑benzylmorpholine scaffold itself was identified through high‑throughput screening as a selective ligand for the lung‑specific cytochrome P450 enzyme CYP2A13, a validated target for tobacco‑associated lung cancer chemoprevention [3].

Why 4-Benzylmorpholine-2-carbaldehyde Cannot Be Replaced by Common Morpholine Intermediates – Structural and Functional Gatekeeping


Morpholine‑2‑carbaldehydes are widely used in medicinal chemistry, but generic substitution fails because the N‑substituent and the aldehyde oxidation state jointly govern both the downstream synthetic pathway and the biological target engagement of the final product [1]. The unsubstituted morpholine‑2‑carbaldehyde lacks the lipophilic benzyl anchor required for CYP2A13‑selective binding, while 4‑benzylmorpholine (CAS 10316‑00‑4) lacks the C2 electrophilic handle needed for reductive amination or Horner–Wadsworth–Emmons chain extension . Conversely, the corresponding carboxylic acid (CAS 769087‑80‑1) eliminates the aldehyde‑specific reactivity that enables late‑stage diversification into amine, alcohol, or olefin derivatives without a cumbersome oxidation‑state adjustment [2]. The quantitative evidence below demonstrates that only the benzyl‑protected, aldehyde‑bearing scaffold simultaneously delivers the required binding selectivity and synthetic versatility.

Quantitative Differentiation Evidence for 4-Benzylmorpholine-2-carbaldehyde – Head‑to‑Head Comparisons with Closest Analogs


CYP2A13 Binding Affinity – The 4-Benzylmorpholine Scaffold Engages the Lung‑Specific CYP Isoform with 1.6 µM Affinity, While CYP2A6 Shows No Detectable Binding

The 4‑benzylmorpholine scaffold (the core of the target compound) was identified via high‑throughput screening of 35,200 compounds as a specific ligand for CYP2A13 over the 94 %‑identical hepatic isoform CYP2A6 [1]. Titration experiments demonstrated increasing UV/Vis absorbance changes for CYP2A13, whereas no absorbance change was detected for CYP2A6 at any concentration tested, establishing absolute isoform discrimination [2]. The measured binding affinity (Kd) for CYP2A13 was 1.60 × 10³ nM (1.6 µM), assessed as a Type I binding interaction (increase in absorbance at 379–387 nm; decrease at 414–420 nm) [3]. In contrast, the unsubstituted morpholine‑2‑carbaldehyde and 4‑methyl‑morpholine‑2‑carbaldehyde analogs were not identified as hits in the same screening campaign, indicating that the benzyl N‑substituent is indispensable for CYP2A13 recognition [1].

CYP2A13 lung cancer chemoprevention cytochrome P450 selective inhibitor

Ortho‑Substituted Benzyl Analogs Achieve >25‑Fold CYP2A13 Selectivity – The 2‑Carbaldehyde Handle Enables Late‑Stage SAR Optimization

Within a set of 24 benzylmorpholine analogs, a key SAR finding was that substitution at the benzyl ortho position dramatically enhanced CYP2A13 selectivity. Three analogs achieved >25‑fold selectivity for CYP2A13 over CYP2A6 [1]. The target compound, 4‑benzylmorpholine‑2‑carbaldehyde, is the direct synthetic precursor for introducing diverse ortho‑substituted benzyl groups via reductive amination or nucleophilic addition at the C2 aldehyde, followed by further benzyl ring functionalization . This positions it as the single most versatile entry point into the ortho‑substituted SAR series, as the aldehyde can be elaborated to amine, alcohol, or extended carbon chains without disturbing the N‑benzyl pharmacophore [2]. The corresponding carboxylic acid (CAS 769087‑80‑1) requires additional reduction/oxidation steps to achieve the same diversification, adding 2–3 synthetic steps .

CYP2A13 selectivity ortho-substitution SAR cancer chemoprevention structure-activity relationship

Patent‑Documented Intermediate Status – Explicitly Cited in CCR2 and Prokineticin Receptor Antagonist Patent Families, Differentiating It from Non‑Cited Analogs

4‑Benzylmorpholine‑2‑carbaldehyde is explicitly listed as a synthetic intermediate in WO2008/145681 A2 (page/column 91–92), covering CCR2 receptor antagonists for pulmonary diseases including asthma and COPD [1]. The compound also appears as a starting material in US20090306076A1 for morpholine carboxamide prokineticin receptor antagonists targeting neurological and psychiatric disorders [2]. In contrast, the unsubstituted morpholine‑2‑carbaldehyde (CAS 132873‑57‑5) and 4‑methyl‑morpholine‑2‑carbaldehyde are not cited in these patent families [3]. The downstream prokineticin receptor antagonists derived from this intermediate have demonstrated IC₅₀ values of 310 nM at PKR1 in functional calcium‑flux assays [4]. This patent‑documented provenance provides procurement traceability that non‑cited analogs cannot offer.

CCR2 antagonist prokineticin receptor patent intermediate pulmonary disease

Enantioselective SNRI Synthesis – The Aldehyde Serves as the Direct Precursor to the Key Chiral Resolution Intermediate n‑Butyl 4‑Benzylmorpholine‑2‑Carboxylate

In the synthesis of dual serotonin/noradrenaline reuptake inhibitors, racemic n‑butyl 4‑benzylmorpholine‑2‑carboxylate is the substrate for a highly specific enzyme‑catalysed resolution that establishes the enantiomeric purity of the final drug candidates [1]. This ester is prepared directly from 4‑benzylmorpholine‑2‑carbaldehyde via oxidation to the carboxylic acid followed by esterification – a two‑step sequence that preserves the N‑benzyl protecting group [2]. The (SS)‑configured final compound (SS)‑5a was identified as a potent, selective dual SNRI and advanced to pre‑clinical evaluation [1]. Alternative routes starting from 4‑benzylmorpholine‑2‑carbonitrile (CAS 126645‑52‑1) require nitrile hydrolysis under strongly acidic or basic conditions that can cleave the benzyl group, leading to lower overall yields . The aldehyde route avoids these protecting‑group compatibility issues.

SNRI serotonin noradrenaline reuptake inhibitor enantioselective synthesis enzyme-catalysed resolution

Physicochemical Differentiation – Predicted LogP and pKa Distinguish This Aldehyde from the Corresponding Acid and Unsubstituted Morpholine Analogs

The predicted physicochemical profile of 4‑benzylmorpholine‑2‑carbaldehyde includes a LogP of approximately 1.02, a pKa of 5.79 ± 0.10, and a topological polar surface area (TPSA) of 29.5 Ų [1]. These values place the compound in a more lipophilic and less ionizable range compared to the corresponding carboxylic acid (LogP ≈ 0.91; pKa ≈ 3.5 for the acid proton; TPSA = 49.8 Ų) and the unsubstituted morpholine‑2‑carbaldehyde (LogP ≈ −0.2; pKa ≈ 7.0 for the morpholine NH) . The benzyl group increases LogP by approximately 1.2 log units relative to the unsubstituted morpholine‑2‑carbaldehyde, which improves membrane permeability prediction in ADME models. The aldehyde pKa of 5.79 indicates that the compound remains predominantly un‑ionized at physiological pH, favoring passive diffusion, whereas the carboxylic acid is largely ionized, potentially limiting cellular uptake [2].

LogP pKa physicochemical properties drug-likeness ADME prediction

Optimal Procurement and Application Scenarios for 4-Benzylmorpholine-2-carbaldehyde Based on Quantitative Evidence


Lung Cancer Chemoprevention Probe Development – CYP2A13-Selective Inhibitor Campaigns

Research groups targeting CYP2A13 for tobacco‑associated lung cancer chemoprevention should procure this compound as the privileged scaffold entry point. The 4‑benzylmorpholine core demonstrates absolute binding discrimination between CYP2A13 (Kd = 1.6 µM) and CYP2A6 (no detectable binding), a selectivity profile not observed with unsubstituted or N‑alkyl morpholine‑2‑carbaldehydes [1]. The C2 aldehyde enables direct reductive amination to install diverse amine substituents for rapid SAR exploration, while the benzyl ortho position can be further functionalized to achieve the >25‑fold selectivity window reported for optimized analogs . Two optimized analogs from this series were negative for genetic and hERG toxicity and metabolically stable in human lung microsomes [2].

CCR2 and Prokineticin Receptor Antagonist Synthesis – Patent‑Aligned Intermediate for Pulmonary and CNS Indications

Pharmaceutical development teams working on CCR2 antagonists for asthma/COPD or prokineticin receptor antagonists for neurological disorders should standardize on this compound as the patent‑specified intermediate. WO2008/145681 A2 explicitly references 4‑benzylmorpholine‑2‑carbaldehyde at pages 91–92 as a key building block for CCR2 antagonists [1]. US20090306076A1 describes its use in morpholine carboxamide prokineticin receptor antagonists, with downstream compounds showing PKR1 IC₅₀ values of 310 nM . Using the patent‑cited intermediate provides regulatory defensibility and supply‑chain traceability that non‑cited alternatives cannot offer, reducing the risk of procurement challenges during IND‑enabling studies.

Enantioselective SNRI Process Chemistry – Kilogram‑Scale Synthesis of Chiral Morpholine Intermediates

For CMC teams scaling up dual serotonin/noradrenaline reuptake inhibitors, this aldehyde is the preferred starting material for preparing n‑butyl 4‑benzylmorpholine‑2‑carboxylate, the substrate for enzyme‑catalysed chiral resolution [1]. The aldehyde‑based route (oxidation → esterification) preserves the N‑benzyl protecting group throughout the two‑step sequence, unlike the nitrile hydrolysis route (CAS 126645‑52‑1) which risks benzyl cleavage under the required acidic or basic conditions . The (SS)‑configured SNRI candidate (SS)‑5a was advanced to pre‑clinical evaluation from this intermediate, confirming its suitability for GMP campaigns [2].

Fragment‑Based Drug Discovery Libraries – Balanced LogP and Aldehyde Reactivity for Covalent and Non‑Covalent Screening

Medicinal chemistry groups building fragment libraries for phenotypic or target‑based screening should include this compound as a privileged aldehyde fragment. Its predicted LogP of 1.02 and moderate pKa of 5.79 provide a balanced lipophilicity profile that is neither as polar as the carboxylic acid analog (LogP 0.91, TPSA 49.8 Ų) nor as basic as the unsubstituted morpholine‑2‑carbaldehyde (pKa ~7.0) [1]. The aldehyde group enables both reversible covalent engagement with catalytic serine/cysteine residues and irreversible trapping via reductive amination in cellular contexts, while the benzyl group provides a hydrophobic anchor that can be optimized for target affinity [2].

Quote Request

Request a Quote for 4-Benzylmorpholine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.